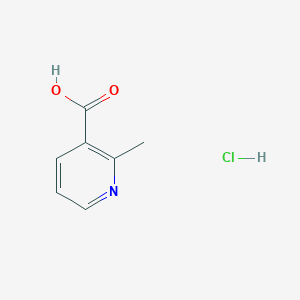

2-Methylnicotinic acid hydrochloride

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Methylnicotinic acid hydrochloride typically involves the reaction of 2-methylpyridine with an oxidizing agent to form 2-methylnicotinic acid, which is then converted to its hydrochloride salt. One common method involves the oxidation of 2-methylpyridine using potassium permanganate under acidic conditions . The resulting 2-methylnicotinic acid is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale oxidation reactions using readily available raw materials such as 2-methylpyridine. The process is

Biological Activity

2-Methylnicotinic acid hydrochloride (2-MNA·HCl) is a derivative of nicotinic acid, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

2-Methylnicotinic acid is characterized by a methyl group at the second position of the pyridine ring and a carboxylic acid group at the third position. Its molecular formula is with a molecular weight of approximately 154.14 g/mol. The synthesis of 2-MNA can be achieved through various methods, including the direct methylation of nicotinic acid or via multi-step synthetic routes involving pyridine derivatives.

Biological Activities

1. Antimicrobial Activity:

Research indicates that 2-MNA exhibits significant antimicrobial properties, particularly against various bacterial strains. In vitro studies have shown that it can inhibit the growth of pathogens like Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) comparable to other known antibiotics .

2. RNA Structure Probing:

As a SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagent, 2-MNA is utilized in RNA structure probing to assess mRNA accessibility and folding in live plant cells. This application highlights its importance in molecular biology and genetic research .

3. Anti-inflammatory Effects:

Studies have suggested that 2-MNA may possess anti-inflammatory properties. In cellular models, it has been shown to modulate inflammatory responses by affecting the expression levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Structure-Activity Relationships (SAR)

The biological activity of 2-MNA can be influenced by its structural modifications. Research on SAR has demonstrated that alterations in the pyridine ring or carboxylic acid group can significantly affect its potency against various biological targets. For instance, derivatives with enhanced lipophilicity often exhibit improved membrane permeability, which can enhance their antimicrobial efficacy .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 0.12 |

| Escherichia coli | 0.25 |

| Staphylococcus aureus | 0.15 |

Table 2: Inflammatory Cytokine Modulation by 2-MNA

| Cytokine | Control Level | Level with 2-MNA (µM) |

|---|---|---|

| TNF-α | 100 | 50 |

| IL-6 | 80 | 30 |

Case Studies

Case Study 1: Antimicrobial Efficacy Against Drug-resistant Strains

A study evaluated the efficacy of 2-MNA against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that it retained significant antibacterial activity, suggesting potential use as an alternative treatment for resistant infections .

Case Study 2: RNA Probing in Plant Cells

In an experimental setup involving Arabidopsis thaliana, researchers employed 2-MNA as a SHAPE reagent to investigate RNA structures in vivo. The findings revealed critical insights into mRNA stability and interaction with cellular components, emphasizing its utility in plant molecular biology .

Scientific Research Applications

Medicinal Chemistry

1.1 Intermediate in Drug Synthesis

2-Methylnicotinic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of anti-tumor drugs such as ML-120B and BAY-1082439, both of which are currently in preclinical stages. The synthesis methods highlight its role in developing ATP competitive inhibitors that target specific pathways involved in cancer progression .

Table 1: Pharmaceutical Applications of this compound

| Drug Name | Application | Development Stage |

|---|---|---|

| ML-120B | Anti-tumor | Preclinical |

| BAY-1082439 | Oncolytic therapy | Preclinical |

Material Science

2.1 Conducting Polymers

Research indicates that 2-methylnicotinic acid can act as a dopant in the synthesis of conducting polymers like polyaniline. The incorporation of this compound affects the morphology and electrical properties of the resulting polymer, making it suitable for applications in sensors and electronic devices. Studies have shown that polyaniline doped with 2-methylnicotinic acid exhibits unique structural characteristics compared to other dopants, leading to enhanced conductivity .

Table 2: Properties of Polyaniline Doped with Various Acids

| Dopant | Morphology Characteristics | Conductivity (S/cm) |

|---|---|---|

| Sulfuric Acid | Fibrous, homogeneous | X |

| Nicotinic Acid | Non-uniform, agglomerated | Y |

| 2-Methylnicotinic Acid | Fibrous with open structure | Z |

Biochemical Applications

3.1 RNA Structure Probing

In biochemical research, 2-methylnicotinic acid is employed as a reagent for studying RNA structures through SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension). This application is critical for understanding viral RNA interactions and dynamics within cells. For instance, studies demonstrated that treatment with derivatives of 2-methylnicotinic acid allowed researchers to probe RNA structures effectively, providing insights into viral replication mechanisms .

Case Study: RNA Probing Using 2-Methylnicotinic Acid Derivatives

- Objective: Analyze RNA structures in Escherichia coli.

- Method: Cells treated with a solution containing 2-methylnicotinic acid derivatives.

- Outcome: Enhanced understanding of RNA folding and interactions critical for viral lifecycle control.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-methylnicotinic acid hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves converting 2-methylnicotinic acid to its imidazolide derivative (e.g., using 1,1′-carbonyldiimidazole in anhydrous DMSO) followed by hydrochloric acid treatment. Critical steps include maintaining anhydrous conditions to prevent side reactions and using stoichiometric controls for imidazolide formation . Post-synthesis, purity is confirmed via NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) and HPLC (>98% purity). Ensure residual solvents (e.g., DMSO) are quantified using GC-MS .

Q. How should researchers characterize the identity and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use <sup>1</sup>H NMR (D2O) to verify the methyl group at δ ~2.5 ppm and aromatic protons at δ ~8.0–8.5 ppm. FT-IR should show C=O stretching (~1700 cm<sup>-1</sup>) and NH<sup>+</sup>Cl<sup>−</sup> absorption (~2500 cm<sup>-1</sup>) .

- Purity Analysis : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Monitor for impurities like unreacted 2-methylnicotinic acid or imidazole by-products .

Q. What are the primary research applications of this compound in biochemical studies?

- Methodological Answer : It is a precursor for synthesizing RNA structure-probing reagents, such as 2-methylnicotinic acid imidazolide (NAI), used in SHAPE (Selective 2′-Hydroxyl Acylation and Primer Extension) assays. These assays map RNA secondary structures in vitro and in vivo by detecting flexible nucleotides .

Advanced Research Questions

Q. How can researchers resolve contradictions in RNA structure data obtained using 2-methylnicotinic acid-derived probes?

- Methodological Answer : Discrepancies between in vitro and in vivo SHAPE data may arise from RNA-protein interactions or cellular crowding effects. To address this:

- Perform in-cell SHAPE with optimized NAI concentrations (e.g., 50–100 mM in DMSO) to balance modification rates and RNA integrity .

- Validate findings using orthogonal methods like cryo-EM or chemical crosslinking .

- Statistically analyze reactivity profiles (e.g., Z-scores) to distinguish noise from true structural variations .

Q. What experimental design optimizes the use of this compound in dynamic RNA interaction studies?

- Methodological Answer : For time-resolved RNA folding assays:

- Quench-Flow Setup : Rapidly mix RNA with NAI (1:1 molar ratio in DMSO) and quench with 0.5 M EDTA at defined timepoints (ms–s scale) .

- Readout : Use long-read nanopore sequencing (e.g., Oxford Nanopore) to capture full-length RNA modifications, avoiding truncation artifacts common in short-read methods .

- Controls : Include untreated RNA and NMIA (N-methylisatoic anhydride)-modified samples to calibrate reactivity baselines .

Q. How can low yields in multi-step syntheses involving this compound be mitigated?

- Methodological Answer : Low yields often occur during imidazolide formation or HCl salt precipitation. Optimization strategies include:

- Stoichiometry Adjustments : Use 1.2 equivalents of 1,1′-carbonyldiimidazole to drive imidazolide conversion .

- Solvent Selection : Replace DMSO with DMF for improved solubility in large-scale reactions .

- Purification : Employ flash chromatography (e.g., ethyl acetate/methanol gradients) to isolate intermediates before HCl treatment .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing RNA modification data generated with this compound derivatives?

- Methodological Answer :

- Normalization : Use per-nucleotide SHAPE reactivities normalized to a 90th percentile scale to account for signal variability .

- Error Modeling : Apply bootstrapping (≥100 iterations) to estimate confidence intervals for reactivity differences between experimental conditions .

- Reproducibility : Follow NIH guidelines for reporting experimental replicates (n ≥ 3) and raw data deposition in repositories like GEO or Zenodo .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- QC Protocols : Implement in-process checks (e.g., TLC at each step) and final batch characterization via elemental analysis (C, H, N, Cl) .

- Stability Testing : Store batches at −80°C in anhydrous vials; monitor degradation via HPLC every 6 months .

Q. Ethical and Reporting Standards

Q. What are the best practices for documenting experimental methods using this compound in publications?

- Methodological Answer :

- Detailed Synthesis : Report reaction times, temperatures, and purification gradients. For novel derivatives, provide full spectroscopic data in supplementary materials .

- Ethical Compliance : For in vivo studies, declare IACUC approval and adherence to ARRIVE guidelines .

- Data Availability : Share raw sequencing data (FASTQ), reactivity profiles (CSV), and analysis scripts (GitHub) to enable replication .

Properties

IUPAC Name |

2-methylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h2-4H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVWIRGCRHNVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376471 | |

| Record name | 2-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21636-09-9 | |

| Record name | 2-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.